Diethyl undecan-2-ylpropanedioate
Description
Diethyl undecan-2-ylpropanedioate is a propanedioate ester derivative characterized by an undecan-2-yl (C₁₁H₂₃) substituent attached to the central carbon of the propanedioate backbone. The compound’s structure consists of two ethyl ester groups and a branched alkyl chain (undecan-2-yl), which imparts distinct physicochemical properties. The undecan-2-yl group likely enhances lipophilicity and reduces water solubility compared to shorter-chain analogs, making it suitable for applications in organic synthesis, polymer chemistry, or as a surfactant intermediate .
Properties
CAS No. |
6345-92-2 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
diethyl 2-undecan-2-ylpropanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-8-9-10-11-12-13-14-15(4)16(17(19)21-6-2)18(20)22-7-3/h15-16H,5-14H2,1-4H3 |
InChI Key |
CAXCFFGCYDHFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate (CAS 6124-12-5)
- Molecular Formula : C₁₁H₁₅N₃O₄S
- Substituent: A thiadiazole ring with a methyl group and an aminomethylene moiety.
- Key Properties: Molecular Weight: 285.32 g/mol XLogP3: 2.4 (moderate lipophilicity due to the thiadiazole and ester groups) Hydrogen Bond Donors/Acceptors: 1/8, contributing to polar interactions .
(b) Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate
- Substituent: Cyanoethyl (-CH₂CH₂CN) and ethyl groups.
- Key Properties: Complexity: 298 (high due to branching and the cyano group) Reactivity: The electron-withdrawing cyano group may increase susceptibility to nucleophilic attack, enabling use in Michael additions or polymer crosslinking .
(c) Diethyl Succinate (CAS 123-25-1)
- Molecular Formula : C₈H₁₄O₄
- Structure : Simpler dicarboxylate ester without alkyl or heterocyclic substituents.
- Key Properties :
Physicochemical Properties
*Estimated based on structural analogs.
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